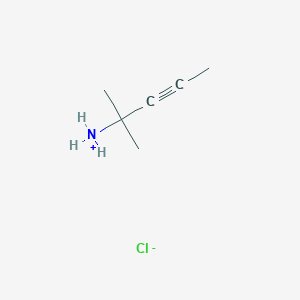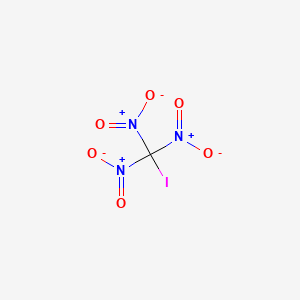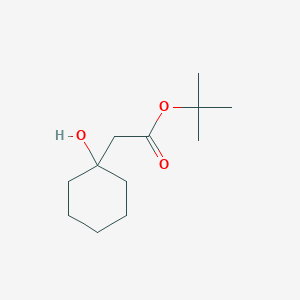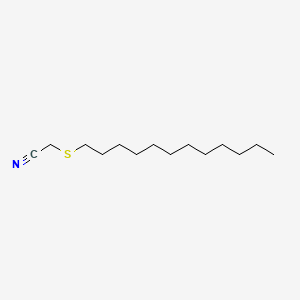
1,1-Dimethyl-but-2-ynyl-ammonium; chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-but-2-ynyl-ammonium; chloride is a quaternary ammonium compound characterized by its unique structure, which includes a but-2-ynyl group substituted with two methyl groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-but-2-ynyl-ammonium; chloride typically involves the alkylation of an appropriate amine with a but-2-yne derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include alkyl halides and tertiary amines, with the reaction often facilitated by a suitable solvent and catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and consistency.
化学反応の分析
Types of Reactions: 1,1-Dimethyl-but-2-ynyl-ammonium; chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and various organic nucleophiles can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium salts.
科学的研究の応用
1,1-Dimethyl-but-2-ynyl-ammonium; chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
作用機序
The mechanism by which 1,1-Dimethyl-but-2-ynyl-ammonium; chloride exerts its effects involves its interaction with specific molecular targets. The positively charged ammonium group allows it to interact with negatively charged sites on biological molecules, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways.
類似化合物との比較
Didecyldimethylammonium chloride: Known for its disinfectant properties.
Dimethyldiallylammonium chloride: Used in water treatment and as a flocculant.
Trimethylstearylammonium chloride: Utilized in personal care products and as a surfactant.
Uniqueness: 1,1-Dimethyl-but-2-ynyl-ammonium; chloride stands out due to its unique but-2-ynyl structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a broader range of chemical reactions and enhances its versatility in various applications.
特性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC名 |
2-methylpent-3-yn-2-ylazanium;chloride |
InChI |
InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h7H2,1-3H3;1H |
InChIキー |
YTAGYALRXGSLCR-UHFFFAOYSA-N |
正規SMILES |
CC#CC(C)(C)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)

![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)




![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
